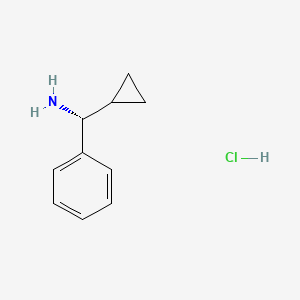

1-(3,4-Dichlorophenyl)ethane-1-thiol

説明

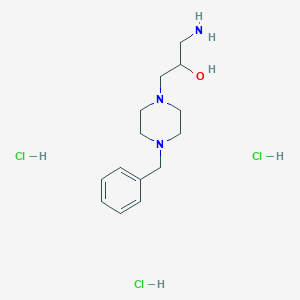

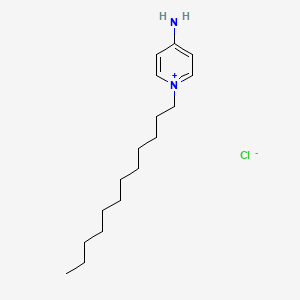

1-(3,4-Dichlorophenyl)ethane-1-thiol is a chemical compound with the CAS Number: 1039935-47-1 . It has a molecular weight of 207.12 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(3,4-dichlorophenyl)ethanethiol . The InChI code is 1S/C8H8Cl2S/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at 4 degrees Celsius .科学的研究の応用

Atomically Precise Metal Nanoclusters

1-(3,4-Dichlorophenyl)ethane-1-thiol, as a thiol compound, shares relevance with studies exploring atomically precise metal nanoclusters. Thiols, along with phosphines, are commonly used ligands for creating atomically precise metal nanoclusters. For instance, [Ag18H16(TPP)10]2+, [Ag25H22(DPPE)8]3+, and [Ag26H22(TFPP)13]2+ are examples of silver nanoclusters where thiols could potentially play a role in their synthesis. These clusters offer accessible active metal sites for functionalization and pave the way for stable nanoclusters with simpler ligand-metal bonding, expanding the possibilities for both experimental and computational research (Bootharaju et al., 2016).

Polymer Chemistry

In polymer chemistry, thiol compounds participate in radical polyadditions, such as the addition of thiol groups to the terminal double bonds of allenyloxy groups, forming polymers with reactive carbon-carbon double bonds in their main chain. These polymers can further undergo structural changes, like isomerization from E to Z forms, indicating the dynamic nature of such polymers and the role of thiol compounds in their synthesis and modification (Sato et al., 1993).

Photocatalysis

Photocatalytic oxidation of compounds like 2,4-dichlorophenol by catalysts like CdS can be influenced by the presence of thiols. Thiol functional groups might act as bridges between the photocatalyst and the compound being oxidized, indicating the role of thiols in modulating photocatalytic reactions. The presence of thiols can lead to shifts in optimal pH levels for oxidation processes and the formation of different intermediates (Tang & Huang, 1995).

Thiol-Maleimide Chemistry

Thiol-maleimide chemistry is crucial in small molecule synthesis, bioconjugation chemistry, and the creation of multifunctional materials. The choice of solvents, initiators, and thiols directly influences the reaction mechanism, kinetics, and selectivity of thiol-maleimide reactions. Understanding these interactions is vital for controlling the synthesis and functionality of materials created through thiol chemistry (Northrop et al., 2015).

Conversion to Alkyl Cyanides

Thiol compounds can be involved in the conversion of alcohols, thiols, and ethers into their corresponding alkyl cyanides. This process, facilitated by certain reagents, showcases the versatility of thiol compounds in organic synthesis and their potential role in generating compounds with varied functional groups (Iranpoor et al., 2004).

Safety and Hazards

特性

IUPAC Name |

1-(3,4-dichlorophenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOPDGSKMHFKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)ethane-1-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B1520926.png)

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid hydrochloride](/img/structure/B1520937.png)